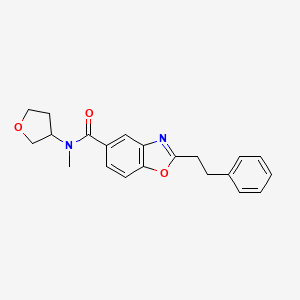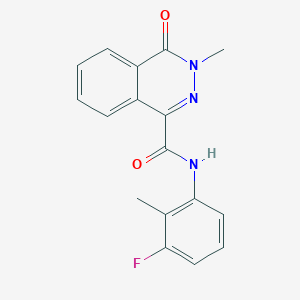
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, also known as BPQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPQ belongs to the class of quinoline derivatives, which have been shown to possess a range of biological activities such as antimicrobial, antifungal, and antitumor properties. In
科学研究应用
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major research areas is the development of new drugs for the treatment of cancer. N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
作用机制
The exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to decrease the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth. In vivo studies have shown that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments. For example, the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, which makes it difficult to optimize its use in drug development.
未来方向
There are several future directions for research on N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of new drugs that target the activity of topoisomerase II, which is inhibited by N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide and to optimize its use in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, particularly in animal models.
合成方法
The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-bromobenzoic acid with 2-aminobenzophenone in the presence of phosphorus oxychloride. The resulting intermediate is then treated with ammonium hydroxide to produce N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is relatively straightforward and can be carried out on a large scale.
属性
IUPAC Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMOKJHPBHUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)